molecular formula C22H20ClN3O5 B6532387 ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946210-10-2

ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6532387
CAS No.: 946210-10-2
M. Wt: 441.9 g/mol
InChI Key: JQMMHQFBVJSVJH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a 5-chloro-2-methoxybenzamido substituent at position 4 and a 4-methylphenyl group at position 1. The dihydropyridazine core, combined with these functional groups, confers unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-4-31-22(29)20-17(24-21(28)16-11-14(23)7-10-18(16)30-3)12-19(27)26(25-20)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMMHQFBVJSVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bromine analogs (e.g., 4-Br) exhibit higher molecular weights but may face bioavailability challenges due to increased steric bulk .
  • Methoxy groups improve solubility, while halogens (Cl, Br, F) enhance lipophilicity and membrane permeability .

Antimicrobial and Anticancer Potential

  • Chlorine-Substituted Analogs : Ethyl 4-(2-chlorobenzamido) derivatives demonstrate moderate antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes .
  • Methoxy-Substituted Analogs : Ethyl 4-(3-methoxybenzamido) derivatives show enhanced solubility, which may improve pharmacokinetics in drug delivery systems .
  • Fluorine-Substituted Analogs : Fluorophenyl derivatives (e.g., 4-F) exhibit anti-inflammatory properties, suggesting the target compound’s 5-Cl-2-OMe groups could similarly modulate inflammatory pathways .

Enzyme Inhibition Mechanisms

  • Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often act as enzyme inhibitors by interacting with catalytic residues . For instance, nitro-substituted analogs in inhibit kinases with IC₅₀ values <1 µM, implying the target compound’s chlorine may confer analogous activity.

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